molecular formula C12H16Br2O B8366247 2,4-Dibromo-beta-butylbenzeneethanol

2,4-Dibromo-beta-butylbenzeneethanol

Cat. No.: B8366247
M. Wt: 336.06 g/mol
InChI Key: KECYNHJEJQMNNX-UHFFFAOYSA-N
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Description

2,4-Dibromo-beta-butylbenzeneethanol is a brominated aromatic alcohol characterized by a benzene ring substituted with two bromine atoms at the 2- and 4-positions and a beta-butyl chain attached to the ethanol moiety. This structural configuration confers unique physicochemical properties, including increased hydrophobicity and molecular bulk compared to non-brominated analogs like 2-phenylethanol . Potential applications may include use as an intermediate in pharmaceutical or agrochemical synthesis, where bromine atoms enhance bioactivity or stability.

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

2-(2,4-dibromophenyl)hexan-1-ol

InChI

InChI=1S/C12H16Br2O/c1-2-3-4-9(8-15)11-6-5-10(13)7-12(11)14/h5-7,9,15H,2-4,8H2,1H3

InChI Key

KECYNHJEJQMNNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)C1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

  • 2-Phenylethanol (Benzeneethanol): The parent compound lacks bromine and the butyl group, resulting in lower molecular weight (122.17 g/mol vs. ~337.02 g/mol for the target compound) and higher water solubility. It is widely used in cosmetics and food industries due to its floral aroma . In contrast, the bromine and butyl substituents in 2,4-Dibromo-beta-butylbenzeneethanol likely reduce volatility and increase lipophilicity (LogP ~4.2 estimated), making it more suited for non-polar industrial applications.
  • (4-Amino-3,5-dibromophenyl)methanol: This compound features bromine at the 3- and 5-positions and an amino group at the 4-position, with a methanol group instead of ethanol. Its molecular weight (280.94 g/mol) is lower than the target compound, and its LogP (2.87) reflects reduced hydrophobicity compared to the butyl-containing analog. The amino group enhances reactivity, enabling use in pharmaceutical synthesis, whereas the target compound’s butyl chain may improve membrane permeability .
  • 4-Bromo-2-phenylethanol: A mono-brominated derivative with bromine at the 4-position. Its simpler structure results in lower thermal stability and molecular weight (215.07 g/mol) compared to the di-brominated target compound.

Comparative Data Table

Property This compound 2-Phenylethanol (4-Amino-3,5-dibromophenyl)methanol
Molecular Formula C₁₂H₁₆Br₂O C₈H₁₀O C₇H₇Br₂NO
Molecular Weight (g/mol) ~337.02 122.17 280.94
LogP ~4.2 (estimated) 1.36 2.87
Bromine Positions 2, 4 None 3, 5
Key Functional Groups Ethanol, butyl, Br Ethanol Methanol, amino, Br
Applications Agrochemical intermediates Cosmetics, food Pharmaceutical synthesis

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,4-Dibromo-beta-butylbenzeneethanol with high purity?

Answer:
The synthesis of brominated aromatic alcohols like this compound typically involves regioselective bromination and alcohol functionalization. A validated approach includes:

  • Step 1 : Bromination of the aromatic ring using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., FeBr₃ catalysis) to ensure 2,4-dibromo substitution .
  • Step 2 : Introduction of the β-butyl chain via alkylation or Grignard reactions, followed by oxidation/reduction to install the ethanol moiety.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from diastereomers or bromination by-products .
  • Yield Optimization : Reaction temperature (e.g., reflux in THF) and stoichiometric ratios of brominating agents must be rigorously controlled to minimize side reactions .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify bromine substitution patterns (e.g., coupling constants for aromatic protons) and β-butyl chain integration. For example, splitting patterns in ¹H NMR distinguish between 2,4-dibromo and other isomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₂Br₂O: ~307.93 g/mol) and isotopic patterns characteristic of bromine .
  • IR Spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) validate functional groups .

Advanced: How can researchers address contradictory spectroscopic data during characterization?

Answer:
Discrepancies in NMR or MS data often arise from impurities, isotopic interference, or incorrect assignment of peaks. Strategies include:

  • Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to resolve overlapping signals .
  • Isotopic Pattern Analysis : Bromine’s natural isotopic abundance (¹⁹Br: 50.69%, ⁸¹Br: 49.31%) can complicate MS interpretation; isotopic simulations (e.g., using Bruker Daltonics tools) clarify molecular ion clusters .
  • Empirical Falsification : Apply statistical reliability checks (e.g., bootstrapping) to identify outliers or instrumental errors .

Advanced: What strategies improve thermal stability during the synthesis of brominated benzeneethanol derivatives?

Answer:

  • Temperature Control : Avoid prolonged heating above 80°C to prevent debromination or ethanol dehydration. Use inert atmospheres (N₂/Ar) to suppress oxidative degradation .
  • Stabilizing Agents : Additives like BHT (butylated hydroxytoluene) can inhibit radical-mediated decomposition during bromination .
  • Thermogravimetric Analysis (TGA) : Pre-screen thermal degradation profiles to identify safe processing windows .

Advanced: How can researchers design bioactive derivatives of this compound?

Answer:

  • Derivatization : Modify the ethanol moiety via esterification or etherification to enhance bioavailability. For example, coupling with pyrrolidine or fluorophenyl groups improves membrane permeability .
  • Structure-Activity Relationship (SAR) : Test derivatives against target enzymes (e.g., cytochrome P450) using in vitro assays. Prioritize substituents that balance lipophilicity (logP) and hydrogen-bonding capacity .
  • Computational Modeling : DFT calculations predict electronic effects of bromine on aromatic ring reactivity, guiding rational design .

Methodological: What protocols mitigate halogen exchange during bromination?

Answer:

  • Regioselective Catalysts : Use Lewis acids (e.g., FeBr₃) to direct bromine to para/meta positions, reducing ortho by-products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) minimize ionic side reactions. Avoid protic solvents that promote Br⁻ displacement .
  • Post-Reaction Quenching : Rapid cooling and neutralization (e.g., NaHCO₃ wash) halt halogen exchange .

Methodological: How should researchers validate the purity of this compound for pharmacological studies?

Answer:

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) quantifies impurities (<0.5% area). Use C18 columns and acetonitrile/water mobile phases .
  • Elemental Analysis : Confirm Br content (theoretical: ~51.8%) via combustion analysis .
  • Melting Point Consistency : Compare observed mp with literature values (±2°C tolerance) .

Advanced: What computational tools predict the environmental persistence of brominated aromatic alcohols?

Answer:

  • QSPR Models : Quantitative Structure-Property Relationship (QSPR) models estimate biodegradation rates using descriptors like molar refractivity and topological surface area .
  • EPI Suite : EPA’s Estimation Program Interface simulates hydrolysis half-lives and bioaccumulation potential .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess adsorption behavior .

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